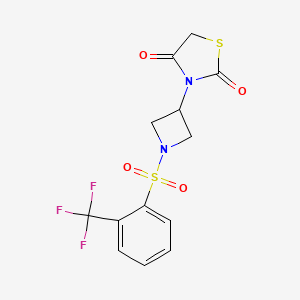

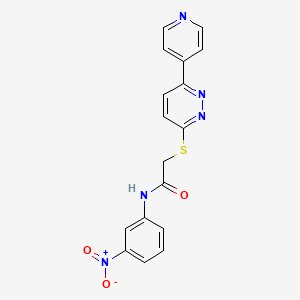

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolidin-2,4-dione (TZD) is a heterocyclic compound containing nitrogen and sulfur . It plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

The synthesis of Thiazolidine motifs has been a subject of interest for scholars. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have applications in various biological targets .

Mode of Action

Thiazolidine derivatives, in general, are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Thiazolidine derivatives are known to affect a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Pharmacokinetics

Thiazolidine derivatives have been studied for their pharmacokinetic activity, with various synthetic approaches employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidine derivatives are known to exhibit a variety of biological responses, making them a highly prized moiety .

Action Environment

The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery .

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is that it exhibits potent antidiabetic, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for scientific research. Additionally, this compound is relatively easy to synthesize using a simple two-step process. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione research. One area of research could be to further investigate the mechanism of action of this compound. Understanding the mechanism of action could provide valuable insights into how this compound exerts its antidiabetic, anti-inflammatory, and neuroprotective effects. Another area of research could be to investigate the potential use of this compound in the treatment of other diseases such as cancer and cardiovascular disease. Finally, future research could focus on developing more potent and selective PPARγ agonists based on the structure of this compound.

Synthesis Methods

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can be synthesized using a simple two-step process. The first step involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with azetidine-3-thiol to form 3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiol. The second step involves the reaction of 3-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiol with 2,4-thiazolidinedione to form this compound. The overall yield for this synthesis method is approximately 50%.

Scientific Research Applications

3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. Some of the areas where this compound has been studied include diabetes, inflammation, and neuroprotection. This compound has been shown to exhibit potent antidiabetic effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. This compound has also been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name |

3-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O4S2/c14-13(15,16)9-3-1-2-4-10(9)24(21,22)17-5-8(6-17)18-11(19)7-23-12(18)20/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYFRALCQUHMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B2952282.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2952285.png)

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2952289.png)

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2952291.png)

![4-[(4-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2952296.png)

![2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2952298.png)

![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952300.png)

![2-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2952302.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2952303.png)